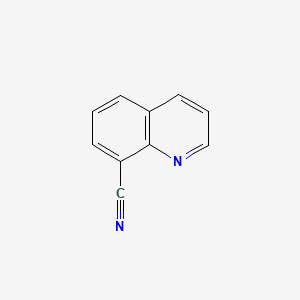

![molecular formula C9H11N3 B1294803 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 39860-12-3](/img/structure/B1294803.png)

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

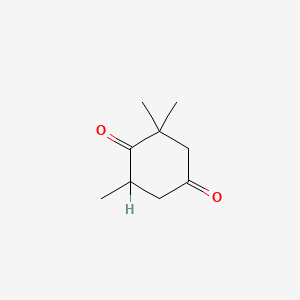

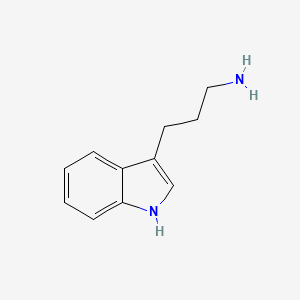

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is a compound with a molecular weight of 161.21 . It is a solid substance at room temperature .

Synthesis Analysis

Imidazole synthesis involves the formation of bonds during the creation of the imidazole . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .Molecular Structure Analysis

The IUPAC name for this compound is 1,5-dimethyl-1H-benzimidazol-2-amine . The InChI code is 1S/C9H11N3/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3,(H2,10,11) .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is a solid substance at room temperature . It has a molecular weight of 161.21 .科学的研究の応用

Catalysis in Organic Synthesis

- A study by Veltri et al. (2018) describes the use of 1H-benzo[d]imidazol-2-amines in the oxidative aminocarbonylation of certain compounds, indicating their role in catalyzing the synthesis of functionalized benzimidazoimidazoles. This process involves in situ conjugated addition and double-bond isomerization, yielding high turnover numbers under mild conditions using a simple catalytic system (Veltri et al., 2018).

Structural and Physical Characterization

- Research by Lin et al. (2021) provides X-ray powder diffraction data for N,N-dimethyl-1H-benzo[d]imidazol-2-amine, contributing to the structural understanding of this compound. This includes details on unit-cell parameters and space group, essential for its application in material sciences and crystallography (Lin et al., 2021).

Synthesis of Heterocyclic Compounds

- Kim et al. (2018) report the use of 1H-benzo[d]imidazol-2-amine in the synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones. This method involves microwave irradiation and oxidation, yielding high-quality heterocyclic scaffolds, highlighting the compound's significance in pharmaceutical and chemical research (Kim et al., 2018).

Antimicrobial Activity

- A study by Reddy and Reddy (2010) explores the synthesis of novel compounds using 1H-benzo[d]imidazol-2-amine and their evaluation for antibacterial and antifungal activities. This research underscores its potential use in developing new antimicrobial agents (Reddy & Reddy, 2010).

Environmental Analysis

- You et al. (2010) developed a dual-sensitive probe using a derivative of 1H-benzo[d]imidazol-2-amine for the determination of amines in environmental water. This highlights its application in environmental monitoring and analysis (You et al., 2010).

Green Synthesis Methods

- Zolfigol et al. (2015) utilized 1H-benzo[d]imidazol-2-amine for the green synthesis of tetrasubstituted imidazoles. This study emphasizes the compound's role in environmentally friendly synthesis techniques (Zolfigol et al., 2015).

Molecular Electronics and Photonics

- Almansour et al. (2016) conducted studies on benzimidazole-tethered oxazepine hybrids, derived from 1H-benzo[d]imidazol-2-amine, for applications in molecular electronics and photonics. This includes analyses like molecular electrostatic potential (MEP) mapping and nonlinear optical (NLO) properties (Almansour et al., 2016).

Safety And Hazards

将来の方向性

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

特性

IUPAC Name |

1,5-dimethylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDQEQWPZTVEIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192912 |

Source

|

| Record name | 1H-Benzimidazol-2-amine, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine | |

CAS RN |

39860-12-3 |

Source

|

| Record name | 1H-Benzimidazol-2-amine, 1,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039860123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-2-amine, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)

![2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-](/img/structure/B1294742.png)